N-Acetyl-4-S-cysteaminylphenol

Catalog No.
S588136
CAS No.
91281-32-2
M.F
C10H13NO2S
M. Wt
211.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-4-S-cysteaminylphenol

CAS Number

91281-32-2

Product Name

N-Acetyl-4-S-cysteaminylphenol

IUPAC Name

N-[2-(4-hydroxyphenyl)sulfanylethyl]acetamide

Molecular Formula

C10H13NO2S

Molecular Weight

211.28 g/mol

InChI

InChI=1S/C10H13NO2S/c1-8(12)11-6-7-14-10-4-2-9(13)3-5-10/h2-5,13H,6-7H2,1H3,(H,11,12)

InChI Key

FDPFDQAWKAWHMY-UHFFFAOYSA-N

SMILES

CC(=O)NCCSC1=CC=C(C=C1)O

Synonyms

N-Ac-4-SCAP, N-acetyl-4-S-cysteaminylphenol

Canonical SMILES

CC(=O)NCCSC1=CC=C(C=C1)O

Melanin Research:

  • N-Ac-4-S-CAP is structurally similar to tyrosine, a naturally occurring amino acid that is a precursor to melanin. This similarity allows N-Ac-4-S-CAP to interact with the tyrosinase enzyme, which is involved in melanin production. Source: Li et al., 1999: )
  • Studies have shown that N-Ac-4-S-CAP can act as a substrate for tyrosinase, meaning it can be converted by the enzyme into a different molecule. Source: Iizuka et al., 1991: )

Depigmentation:

  • Research suggests that N-Ac-4-S-CAP may have depigmenting effects, meaning it could potentially lighten the skin. This is because its interaction with tyrosinase may interfere with melanin production. Source: Oikawa et al., 1998: )
  • Studies have been conducted to explore the use of N-Ac-4-S-CAP in topical formulations for treating hyperpigmentation disorders like melasma. Source: Oikawa et al., 1998: )

N-Acetyl-4-S-cysteaminylphenol is a phenolic thioether compound that has garnered attention for its potential as a depigmenting agent, particularly in the treatment of skin disorders such as melasma and vitiligo. This compound is characterized by its ability to inhibit tyrosinase, an enzyme critical in the biosynthesis of melanin, thereby reducing pigmentation in affected areas. Unlike hydroquinone, which is commonly used for similar purposes but has stability and irritation issues, N-Acetyl-4-S-cysteaminylphenol offers a more stable and less irritating alternative for patients .

NAcCAP's primary mechanism of action is believed to be its interference with melanin synthesis. As mentioned earlier, NAcCAP acts as an alternative substrate for the enzyme tyrosinase. This interaction leads to the formation of a reactive o-quinone intermediate []. This intermediate might then alkylate (attach an alkyl group) to essential thiol groups of enzymes within melanocytes, hindering cell growth and proliferation, ultimately resulting in a lightening effect [].

Studies have shown that NAcCAP exhibits selective cytotoxicity towards melanocytes, the cells responsible for melanin production []. This selectivity is crucial for its potential application in treating hyperpigmentation without harming surrounding skin cells.

The primary chemical reaction involving N-Acetyl-4-S-cysteaminylphenol is its interaction with tyrosinase, where it acts as a substrate. Upon exposure to this enzyme, the compound undergoes oxidation, leading to the formation of a melanin-like pigment. This reaction is significant in its application as a depigmenting agent since it effectively reduces the number of functioning melanocytes and the transfer of melanosomes to keratinocytes . Additionally, studies have indicated that N-Acetyl-4-S-cysteaminylphenol can induce selective cytotoxic effects on melanoma cells, further demonstrating its potential therapeutic applications .

N-Acetyl-4-S-cysteaminylphenol exhibits notable biological activities, particularly in its role as a melanocytotoxic agent. Research has shown that this compound can significantly inhibit the growth of melanoma cells both in vitro and in vivo. The mechanism involves selective toxicity towards melanocytes while sparing other cell types, making it a promising candidate for targeted cancer therapies . Furthermore, clinical studies have reported improvements in melasma lesions after topical application, with visible results typically observed within 2 to 4 weeks .

The synthesis of N-Acetyl-4-S-cysteaminylphenol can be achieved through various methods. One common approach involves the acetylation of 4-S-cysteaminylphenol using acetic anhydride or acetyl chloride as acetylating agents. This reaction is typically conducted under controlled conditions to ensure high yield and purity of the final product. Another method includes the use of radiolabeled precursors for research purposes, allowing for tracking and studying the compound's biological interactions .

N-Acetyl-4-S-cysteaminylphenol has several applications primarily in dermatology and oncology:

  • Depigmentation: Used for treating skin conditions like melasma and vitiligo.
  • Melanoma Treatment: Investigated as a potential anti-melanoma agent due to its selective cytotoxicity towards melanocytes.
  • Cosmetic Formulations: Incorporated into skincare products aimed at reducing hyperpigmentation without the side effects associated with hydroquinone .

Studies on N-Acetyl-4-S-cysteaminylphenol have focused on its interactions with melanocytes and melanoma cells. It has been shown to selectively induce apoptosis in melanoma cells while having minimal effects on surrounding non-melanocytic cells. This selectivity makes it an attractive candidate for targeted cancer therapies. Light and electron microscopy studies have further elucidated its mechanism of action at the cellular level .

Several compounds share similarities with N-Acetyl-4-S-cysteaminylphenol in terms of structure or biological activity. Below is a comparison highlighting its uniqueness:

CompoundStructure TypeMain UseUnique Features
HydroquinonePhenolic compoundSkin lighteningLess stable; higher irritation potential
4-S-CysteaminylphenolPhenolic thioetherMelanoma treatmentPrecursor to N-Acetyl-4-S-cysteaminylphenol
Kojic AcidAromatic acidSkin lighteningNatural origin; less potent than N-Acetyl derivative
ArbutinGlycosideSkin lighteningLess effective on deeper pigmentation

N-Acetyl-4-S-cysteaminylphenol stands out due to its enhanced stability, reduced irritation potential, and specific action against melanocytes compared to these other compounds.

XLogP3

1.4

Other CAS

91281-32-2

Wikipedia

N-Acetyl-4-S-cysteaminylphenol

Dates

Modify: 2023-08-15

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